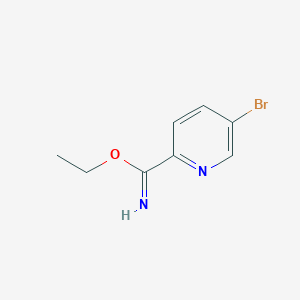
2-Ethyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EAPA and belongs to the class of azetidinone derivatives.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of heterocyclic compounds, including pyrimidine derivatives, is a significant area of research due to their potential applications in various fields. For example, the synthesis of pyrimidine linked pyrazole heterocyclics demonstrates their applicability in developing insecticidal and antibacterial agents. These compounds are synthesized through cyclocondensation under microwave irradiation, showcasing their chemical versatility and potential for biological activities (Deohate & Palaspagar, 2020). Similarly, the synthesis of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives has been reported, where these compounds exhibited antibacterial and antifungal activities, emphasizing the structural importance of the pyrimidine moiety in medicinal chemistry (Desai & Dodiya, 2014).
Biological Activities
The biological activities of pyrimidine derivatives extend beyond antimicrobial properties. Synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters have shown significant enzymatic activity enhancement, particularly in increasing the reactivity of cellobiase, an enzyme relevant in biofuel production and biomass degradation (Abd & Awas, 2008). This indicates the potential of pyrimidine derivatives in biotechnological applications.
Antimicrobial and Antitumor Applications
Further illustrating the versatility of pyrimidine derivatives, novel synthesis routes have been developed for oxadiazoles, oxadiazolopyridines, and pyridopyridazines, which could be prepared by condensing specific hydrazides with cyanoacetate derivatives. These compounds have shown promise in antimicrobial and antitumor applications, highlighting the potential of pyrimidine-based compounds in developing new therapeutic agents (Elnagdi et al., 1988).
Anticancer and Anti-inflammatory Properties
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products have been synthesized, demonstrating significant in vitro anti-cancer activity. These findings suggest the potential of pyrimidine and oxadiazole derivatives in cancer treatment, providing a basis for further investigation into their therapeutic applications (Maftei et al., 2016).
Propiedades
IUPAC Name |
2-ethyl-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-3-10(4-2)15(21)20-8-11(9-20)14-18-13(19-22-14)12-16-6-5-7-17-12/h5-7,10-11H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXHMRYAGLRRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CC(C1)C2=NC(=NO2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

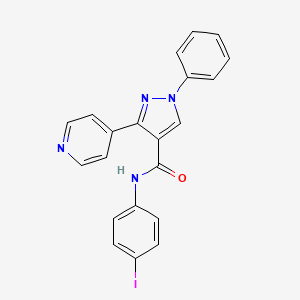
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2591297.png)
![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2591298.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide](/img/structure/B2591302.png)
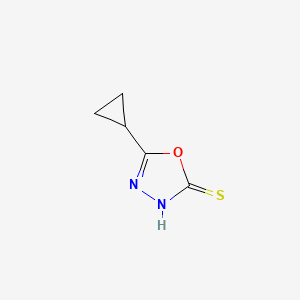
![N-[(1-Phenylsulfanylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2591304.png)

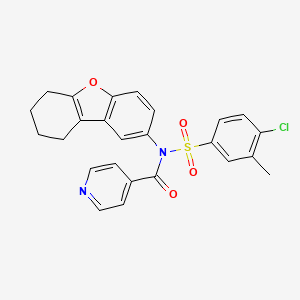
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate](/img/structure/B2591308.png)

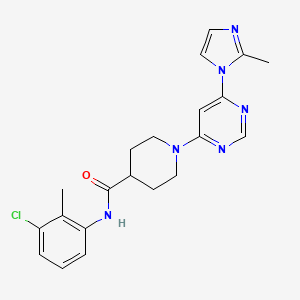
![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2591313.png)
